molecular formula C5H13Br2N B018153 (2-Bromoethyl)trimethylammonium bromide CAS No. 2758-06-7

(2-Bromoethyl)trimethylammonium bromide

Cat. No.: B018153
CAS No.: 2758-06-7
M. Wt: 246.97 g/mol
InChI Key: OINMNSFDYTYXEQ-UHFFFAOYSA-M
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Description

(2-Bromoethyl)trimethylammonium bromide is an organic chemical compound with the molecular formula C5H13Br2N. It is a quaternary ammonium salt, characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a trimethylammonium group. This compound is known for its high solubility in water and organic solvents, and it is widely used in various chemical and industrial applications .

Scientific Research Applications

(2-Bromoethyl)trimethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the preparation of various biochemical reagents and as a precursor in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of quaternary ammonium compounds with antimicrobial properties.

    Industry: The compound serves as an antistatic agent, disinfectant, and emulsifier in various industrial processes

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to handle this chemical with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Bromoethyl)trimethylammonium bromide can be synthesized through the reaction of trimethylamine with 2-bromoethanol. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. Another method involves the reaction of trimethylamine with 1,2-dibromoethane, followed by purification through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced by reacting trimethylamine with 1,2-dibromoethane in a controlled environment. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through multiple recrystallization steps to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: (2-Bromoethyl)trimethylammonium bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: (2-Hydroxyethyl)trimethylammonium bromide

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: Amines

Comparison with Similar Compounds

  • (3-Bromopropyl)trimethylammonium bromide
  • (2-Bromoethyl)dimethylammonium bromide
  • (2-Bromoethyl)triethylammonium bromide

Comparison: (2-Bromoethyl)trimethylammonium bromide is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Compared to (3-Bromopropyl)trimethylammonium bromide, it has a shorter carbon chain, resulting in different reactivity and solubility profiles. The presence of three methyl groups in this compound, as opposed to ethyl groups in (2-Bromoethyl)triethylammonium bromide, also influences its steric and electronic properties, making it more suitable for certain applications .

Properties

IUPAC Name

2-bromoethyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13BrN.BrH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINMNSFDYTYXEQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCBr.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883725
Record name Ethanaminium, 2-bromo-N,N,N-trimethyl-, bromide (1:1)
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Molecular Weight

246.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2758-06-7
Record name (2-Bromoethyl)trimethylammonium bromide
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Record name Bromcholin
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Record name Bromocholine bromide
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Record name Ethanaminium, 2-bromo-N,N,N-trimethyl-, bromide (1:1)
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Record name Ethanaminium, 2-bromo-N,N,N-trimethyl-, bromide (1:1)
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Record name 2-bromoethyltrimethylammonium bromide
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Record name BROMOCHOLINE BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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